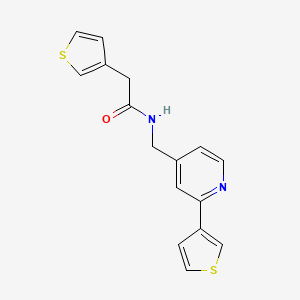
2-(thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of pyridine derivatives. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TAK-659 are discussed in
Mécanisme D'action
TAK-659 inhibits the activity of BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune response and inflammation. Inhibition of these kinases results in the suppression of B cell receptor signaling, T cell receptor signaling, and cytokine signaling pathways. This leads to the inhibition of immune cell proliferation, differentiation, and activation, which can be beneficial for the treatment of inflammatory and autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of B cells, T cells, and natural killer cells. TAK-659 also inhibits the production of several cytokines, including IL-2, IL-4, IL-6, and TNF-α. In addition, TAK-659 has been shown to inhibit the migration of immune cells to inflammatory sites.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, ITK, and JAK3 kinases, which makes it a valuable tool for studying the role of these kinases in immune response and inflammation. TAK-659 has also been shown to have good pharmacokinetic properties and can be administered orally. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. In addition, TAK-659 is a complex molecule, and its synthesis requires expertise in organic chemistry.
Orientations Futures
TAK-659 has several potential future directions for research. It has been studied for its potential therapeutic applications in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been studied for its potential anti-tumor effects. Future research could focus on the development of TAK-659 as a therapeutic agent for these diseases. In addition, TAK-659 could be used as a tool for studying the role of BTK, ITK, and JAK3 kinases in immune response and inflammation. Further research could also focus on the optimization of the synthesis method for TAK-659 and the development of new analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The synthesis of TAK-659 has been reported in several scientific publications. In general, the synthesis of TAK-659 involves the reaction of 2-(thiophen-3-yl)pyridine-4-carbaldehyde with 2-mercaptoacetamide in the presence of a catalyst to yield the desired product.
Applications De Recherche Scientifique
TAK-659 has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and immunomodulatory effects. TAK-659 has been found to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune response and inflammation.
Propriétés
IUPAC Name |
2-thiophen-3-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(8-13-2-5-20-10-13)18-9-12-1-4-17-15(7-12)14-3-6-21-11-14/h1-7,10-11H,8-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGWEZUXEUPHCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNC(=O)CC2=CSC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)
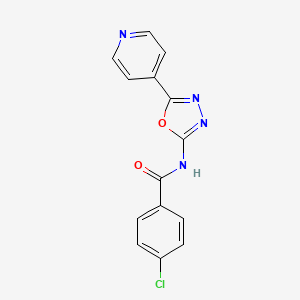
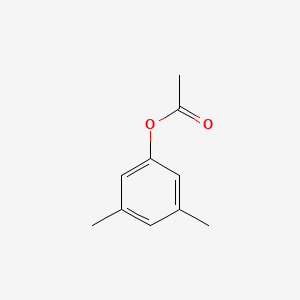
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)
![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)
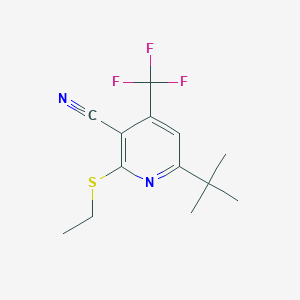
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)
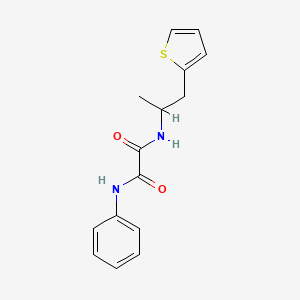
![2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364457.png)
